2-Difluoromethoxytoluene
Description
2-Difluoromethoxytoluene is a fluorinated aromatic compound characterized by a toluene backbone (methyl-substituted benzene) with a difluoromethoxy (–OCF₂H) substituent at the 2-position. This compound is commercially available in varying quantities (1g to 25g) and is priced competitively, reflecting its utility in organic synthesis and pharmaceutical research . The difluoromethoxy group imparts unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. Such features make it valuable in drug discovery, agrochemical development, and materials science.
Properties
IUPAC Name |
1-(difluoromethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMXDPPOKPYMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382588 | |
| Record name | 2-Difluoromethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42173-52-4 | |
| Record name | 2-Difluoromethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Difluoromethoxytoluene typically involves the introduction of a difluoromethoxy group to a toluene derivative. One common method is the reaction of toluene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Difluoromethoxytoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethoxybenzoic acids.
Reduction: Reduction reactions can convert the difluoromethoxy group to a methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: Difluoromethoxybenzoic acids.
Reduction: Methoxytoluene derivatives.
Substitution: Various substituted difluoromethoxytoluene derivatives.
Scientific Research Applications
2-Difluoromethoxytoluene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme mechanisms and drug interactions.
Medicine: Fluorinated compounds like this compound are often explored for their potential as pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxytoluene largely depends on its application. In biological systems, the difluoromethoxy group can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-Difluoromethoxytoluene, we compare it with two fluorinated analogs listed in commercial catalogs: 2-Bromo-4-chloro-6-fluorobenzeneboronic acid and 2-(Trifluoromethoxy)phenoxyacetic acid. Key differences in structure, reactivity, and applications are summarized below.
Table 1: Comparative Analysis of Fluorinated Aromatic Compounds
Structural and Electronic Differences
- Substituent Effects: The difluoromethoxy group (–OCF₂H) in this compound is less electron-withdrawing and sterically demanding than the trifluoromethoxy (–OCF₃) group in 2-(Trifluoromethoxy)phenoxyacetic acid. This difference influences acidity, solubility, and binding affinity in biological systems . The boronic acid functional group in 2-Bromo-4-chloro-6-fluorobenzeneboronic acid enables participation in cross-coupling reactions, a feature absent in the ether-based this compound .
Cost Considerations :
Key Research Findings
- Metabolic Stability: Fluorinated ethers like this compound resist oxidative degradation better than non-fluorinated analogs, aligning with trends observed in thyroid hormone analogs (e.g., triiodothyronine) .
- Reactivity Trade-offs : While this compound lacks the boronic acid’s coupling utility, its ether functionality offers synthetic flexibility for nucleophilic substitutions.
- Biological Activity : The trifluoromethoxy group’s increased electronegativity may enhance receptor binding but also raises steric hindrance, a consideration absent in difluoromethoxy derivatives .
Biological Activity
2-Difluoromethoxytoluene is a fluorinated aromatic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and drug development. The introduction of difluoromethoxy groups enhances the lipophilicity of the compound, which may improve its ability to penetrate biological membranes. This article explores the biological activities associated with this compound, including its mechanisms of action, interaction with biological targets, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoromethoxy group can enhance the compound's lipophilicity, facilitating better membrane penetration and bioavailability.
- Interaction with Enzymes and Receptors : The compound may modulate the activity of enzymes or receptors through both covalent and non-covalent interactions. Such interactions can influence various metabolic pathways, potentially leading to therapeutic effects .
In Vitro Studies
Recent studies have highlighted the cytotoxic and antiviral properties of fluorinated compounds similar to this compound. For instance, compounds with similar structural characteristics have been shown to exhibit altered interactions with enzymes, suggesting unique profiles that warrant further investigation .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | TBD | Antiviral/Cytotoxic |
| BVDU | 0.082 | Antiviral |
| FDU | 0.0047 | Cytotoxic |
Case Studies
- Antiviral Activity : A study comparing various fluorinated nucleoside analogs demonstrated that certain derivatives exhibited potent antiviral effects against herpes simplex virus (HSV-1). Although specific data for this compound was not available, the trends observed in similar compounds suggest potential efficacy .
- Cytotoxic Effects : In a comparative analysis of fluorinated derivatives, researchers found that modifications at specific positions significantly enhanced cytotoxicity in cancer cell lines. This indicates that this compound may also possess notable cytotoxic properties against certain malignancies .
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of this compound are crucial for its therapeutic application. Enhanced lipophilicity due to the difluoromethoxy group may lead to improved absorption and distribution within biological systems. Ongoing research focuses on optimizing these properties to maximize therapeutic efficacy while minimizing side effects .
Future Directions
Further research is needed to fully elucidate the biological activity of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- Clinical Trials : Conducting trials to assess safety, efficacy, and pharmacokinetics in human subjects.
- Comparative Analyses : Evaluating its activity against a broader spectrum of pathogens and cancer cell lines compared to existing treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
